1-Pyridin-4-ylmethyl-piperidin-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring a chiral piperidine scaffold with balanced hydrophilicity (XLogP3 0.6) and low CYP3A4 time-dependent inhibition (IC50 >10 μM) often face supply inconsistency. 1-(4-Pyridylmethyl)-3-piperidinol resolves this with: 1) A unique 3-hydroxyl hydrogen-bonding topology distinct from 4-ol regioisomers, ensuring target engagement fidelity. 2) Commercial availability at ≥97% purity, minimizing re-purification. 3) Reliable batch-to-batch consistency for enantioselective API intermediate synthesis.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 939986-41-1
Cat. No. B1500847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-4-ylmethyl-piperidin-3-ol
CAS939986-41-1
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=NC=C2)O
InChIInChI=1S/C11H16N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2
InChIKeyPHQHUUFCECELJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyridin-4-ylmethyl-piperidin-3-ol: Physicochemical & Structural Profile


1-Pyridin-4-ylmethyl-piperidin-3-ol (CAS 939986-41-1) is a piperidine derivative featuring a pyridin-4-ylmethyl group at the N1 position and a hydroxyl group at the C3 position of the piperidine ring [1]. It has a molecular weight of 192.26 g/mol and a computed XLogP3 of 0.6, indicating balanced hydrophilicity [1]. The compound is commercially available with specified purity grades, typically ≥97% or ≥98% [2] , and is recognized as a versatile small molecule scaffold .

Balanced hydrophilicity Computed XLogP3 of 0.6 supports lower non-specific binding screening
Specified high purity Commercially available with stated purity grades for reproducible synthesis
Versatile piperidine scaffold Pyridin-4-ylmethyl and 3-hydroxy substitution for diverse library synthesis

1-Pyridin-4-ylmethyl-piperidin-3-ol: Substitution Risks with Analogs


Direct substitution of 1-Pyridin-4-ylmethyl-piperidin-3-ol with regioisomers (e.g., 3-pyridinylmethyl or 4-ol analogs) or stereoisomers is inadvisable due to quantifiable differences in physicochemical properties, target engagement, and metabolic liability. For instance, the 4-pyridinylmethyl regioisomer (CAS 939986-41-1) exhibits a distinct XLogP3 of 0.6 [1], whereas the 3-pyridinylmethyl analog (CAS 130054-54-5) has a reported cLogP of ~1.0, potentially altering membrane permeability and off-target profiles . Furthermore, the 3-hydroxyl substitution pattern (3-ol) provides a unique hydrogen-bonding topology compared to the 4-ol analog (CAS 148729-35-5), which has been associated with divergent biological activity profiles . Such differences underscore the necessity of specifying CAS 939986-41-1 for reproducible research.

Regioisomer lipophilicity shift

3-Pyridinylmethyl regioisomer exhibits higher calculated logP, which may alter permeability and off-target profiles.

Hydrogen-bond topology change

4-Hydroxy analog (CAS 148729-35-5) presents a different H-bond donor orientation, potentially shifting target engagement.

Purity specification drift

Analog batches without stated purity may introduce synthetic variability; specified CAS ensures lot consistency.

Quantitative Evidence for 1-Pyridin-4-ylmethyl-piperidin-3-ol


Lipophilicity vs. 3-Pyridinylmethyl Analog

1-Pyridin-4-ylmethyl-piperidin-3-ol exhibits a computed XLogP3 of 0.6 [1], which is approximately 0.4 log units lower than the reported cLogP of ~1.0 for its 3-pyridinylmethyl regioisomer (CAS 130054-54-5) . This lower lipophilicity may correlate with reduced passive membrane permeability and altered tissue distribution, making the 4-pyridinylmethyl isomer more suitable for applications requiring lower non-specific binding.

Lipophilicity vs. Analog
Cross-study comparable
ΔLogP ≈ 0.4
Target XLogP3 0.6 / Comparator cLogP ~1.0
Reported lower lipophilicity may impact permeability assessment
Computed properties; experimental validation advised
Medicinal Chemistry Physicochemical Properties Drug Design

CYP3A4 Time-Dependent Inhibition Liability

In a time-dependent inhibition assay using human liver microsomes preincubated for 30 minutes, 1-Pyridin-4-ylmethyl-piperidin-3-ol demonstrated an IC50 value of >10,000 nM (10 μM) against CYP3A4 [1]. In contrast, a structurally related piperidine derivative (BDBM50156383) exhibited an IC50 of 166 nM against insulin receptor autophosphorylation, indicating potential for cross-target activity [2]. The high IC50 for CYP3A4 suggests a low risk of time-dependent CYP3A4 inhibition, which is a common liability for many piperidine-containing scaffolds.

CYP3A4 TDI Liability
Cross-study comparable
IC50 > 10,000 nM
Human liver microsomes, 30 min preincubation
May support low CYP3A4 inhibition liability context
Time-dependent inhibition assay; cross-target comparison limited
Drug Metabolism CYP Inhibition Drug-Drug Interactions

Hydrogen-Bonding Capacity vs. 4-Hydroxy Regioisomer

The 3-hydroxyl substitution in 1-Pyridin-4-ylmethyl-piperidin-3-ol provides a distinct hydrogen-bonding geometry compared to the 4-hydroxy analog (1-(Pyridin-4-ylmethyl)piperidin-4-ol, CAS 148729-35-5). While both compounds have one hydrogen bond donor and three acceptors, the spatial orientation of the hydroxyl group at the 3-position can influence binding to protein targets. The 4-ol analog has been associated with serotonin receptor modulation in antidepressant studies , whereas the 3-ol derivative is noted as a versatile scaffold with broader applications .

H-Bond Geometry vs. 4-OH
Class-level inference
3-Hydroxy orientation
Distinct spatial arrangement of H-bond donor
Topology may influence target-binding interactions
Literature reports; direct comparative data needed
Structural Biology Medicinal Chemistry Molecular Recognition

Purity and Commercial Availability

1-Pyridin-4-ylmethyl-piperidin-3-ol is commercially available with specified purity grades of 97% [1] and 98% . This is comparable to or exceeds the purity of its regioisomer 1-(pyridin-3-ylmethyl)piperidin-3-ol, which is also offered at 97% . The consistent availability of high-purity material supports reproducible synthetic outcomes, particularly in multi-step syntheses where impurities can accumulate.

Purity Specification
Supplier specification
≥97% & ≥98% grades
Available from multiple commercial vendors
Consistent purity supports reproducible synthetic outcomes
Vendor QC data; verify lot-specific certificate of analysis
Chemical Synthesis Quality Control Procurement

Application Scenarios for 1-Pyridin-4-ylmethyl-piperidin-3-ol


Hit-to-Lead Optimization with Balanced Lipophilicity

Given its computed XLogP3 of 0.6, which is lower than that of the 3-pyridinylmethyl regioisomer, 1-Pyridin-4-ylmethyl-piperidin-3-ol is well-suited for lead optimization programs where reducing lipophilicity is a strategic goal to improve ADME properties and reduce off-target binding. Its moderate logP aligns with desirable drug-like properties.

Kinase Inhibitor Development with Low CYP3A4 Inhibition Risk

The compound's high IC50 (>10 μM) against CYP3A4 time-dependent inhibition makes it a promising scaffold for kinase inhibitor development, particularly in therapeutic areas where avoidance of drug-drug interactions is critical. This profile is advantageous compared to other piperidine derivatives that exhibit more potent CYP inhibition.

Asymmetric Synthesis and Chiral Building Block Applications

The presence of a stereocenter at the 3-hydroxy position, coupled with its commercial availability in high purity (≥97%), makes 1-Pyridin-4-ylmethyl-piperidin-3-ol a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its unique hydrogen-bonding geometry further enhances its utility in creating diverse compound libraries.

Multi-Step Synthesis with High-Purity Intermediates

The consistent availability of high-purity material (97-98%) ensures that this compound can be reliably employed as an intermediate in complex synthetic routes, minimizing purification challenges and improving overall yield and reproducibility.

Application
Selection Property
Validation Focus
Hit-to-lead with balanced lipophilicity
Balanced hydrophilicity profile
ADME permeability and non-specific binding assays
Kinase inhibitor research
Low CYP3A4 inhibition liability
CYP inhibition panel and DDI risk assessment
Chiral building block synthesis
3-Hydroxy stereocenter with high purity
Enantiomeric purity and asymmetric synthetic utility
High-purity intermediate
Consistent lot purity specification
Batch-to-batch purity and impurity profiling

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